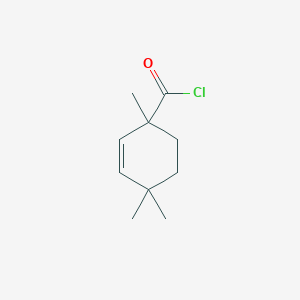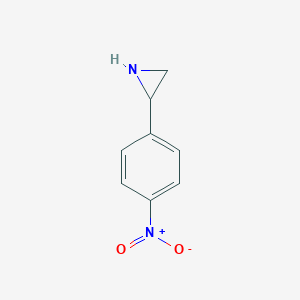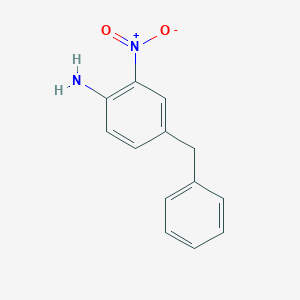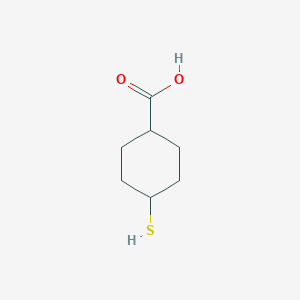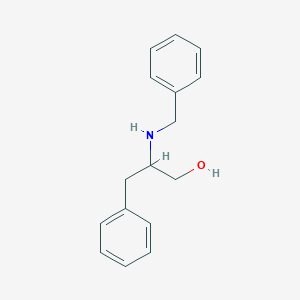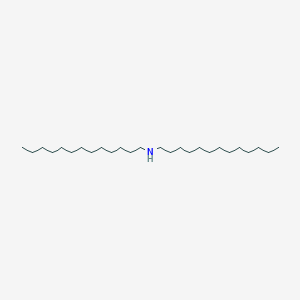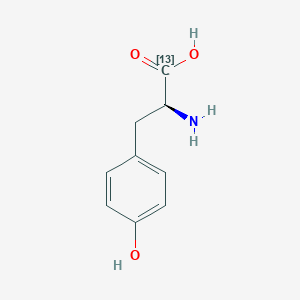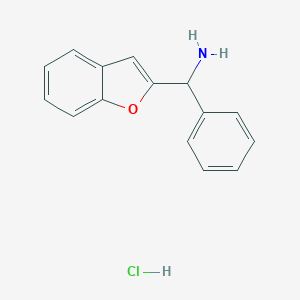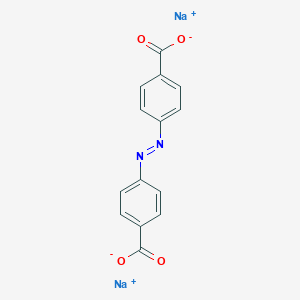
Disodium 4,4'-azobisbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4,4'-azobisbenzoate, also known as Azo-bis-isobutyronitrile (AIBN), is a chemical compound with the molecular formula C16H18N4Na2O4. It is a white crystalline powder that is soluble in water and organic solvents. AIBN is widely used in the field of organic chemistry as a radical initiator, which is a substance that initiates the formation of free radicals in a chemical reaction.
Wirkmechanismus
AIBN initiates radical reactions by decomposing into two free radicals upon heating. The free radicals then initiate the formation of other radicals in the reaction mixture, which leads to the formation of the desired product. The decomposition of AIBN is initiated by the homolytic cleavage of the N-N bond, which produces two nitrogen-centered radicals. The nitrogen-centered radicals then react with each other to form nitrogen gas and two carbon-centered radicals.
Biochemical and Physiological Effects
AIBN is not used in drug formulations, and its effects on living organisms have not been extensively studied. However, AIBN is known to be toxic when ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system. AIBN is also a potential carcinogen and mutagen.
Vorteile Und Einschränkungen Für Laborexperimente
AIBN has several advantages as a radical initiator. It is easy to handle, has a high purity, and is relatively inexpensive. Additionally, AIBN can be used in a wide range of solvents and at various temperatures. However, AIBN has some limitations. It requires heat to initiate the reaction, which can limit its use in some reactions. Additionally, AIBN can produce unwanted side reactions, such as polymerization of the initiator itself.
Zukünftige Richtungen
There are several future directions for the use of AIBN in organic chemistry. One direction is the development of new radical reactions using AIBN as an initiator. Another direction is the improvement of the synthesis method to increase the yield and purity of AIBN. Additionally, the toxicity of AIBN needs to be further studied to ensure its safe use in laboratory experiments.
Conclusion
Disodium 4,4'-azobisbenzoate, also known as AIBN, is a widely used radical initiator in organic chemistry. It is synthesized by the reaction of sodium benzoate with 4,4'-azobis(4-cyanovaleric acid) in the presence of a catalyst. AIBN initiates radical reactions by decomposing into two free radicals upon heating. AIBN has several advantages as a radical initiator, but it also has some limitations. The future directions for the use of AIBN in organic chemistry include the development of new radical reactions, the improvement of the synthesis method, and the study of its toxicity.
Synthesemethoden
AIBN can be synthesized by the reaction of sodium benzoate with 4,4'-azobis(4-cyanovaleric acid) in the presence of a catalyst such as triethylamine. The reaction produces disodium 4,4'-azobisbenzoate and carbon dioxide as byproducts. The purity of AIBN can be improved by recrystallization from organic solvents.
Wissenschaftliche Forschungsanwendungen
AIBN is widely used in the field of organic chemistry as a radical initiator. It is used to initiate polymerization reactions, such as the polymerization of acrylonitrile, styrene, and vinyl chloride. AIBN is also used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, AIBN is used in the production of foams, coatings, and adhesives.
Eigenschaften
CAS-Nummer |
19672-24-3 |
|---|---|
Produktname |
Disodium 4,4'-azobisbenzoate |
Molekularformel |
C14H8N2Na2O4 |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
disodium;4-[(4-carboxylatophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H10N2O4.2Na/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20;;/h1-8H,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
InChI-Schlüssel |
AOUWWAFLSCTHIF-UHFFFAOYSA-L |
SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])N=NC2=CC=C(C=C2)C(=O)[O-].[Na+].[Na+] |
Andere CAS-Nummern |
19672-24-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)

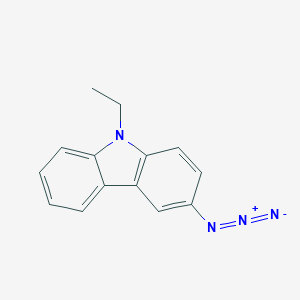
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-5,6-dichlorobenzothiazole](/img/structure/B9191.png)
